molecular formula C13H16ClN5O2 B14097940 4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline

4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline

Cat. No.: B14097940
M. Wt: 309.75 g/mol
InChI Key: GSQOMBLEHJMZTF-DQQJASDJSA-N
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Description

(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylimino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions. These methods are designed to maximize yield and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they may involve modulation of signal transduction pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and imino compounds, such as:

  • 4-chlorophenyl isocyanide
  • Phenyl boronic acid (PBA) containing BODIPY dyes
  • α,β-unsaturated carbonyl compounds

Uniqueness

What sets (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16ClN5O2

Molecular Weight

309.75 g/mol

IUPAC Name

4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline

InChI

InChI=1S/C13H16ClN5O2/c1-15-12(18-8-2-3-9-18)13(19(20)21)17-16-11-6-4-10(14)5-7-11/h4-7,16H,2-3,8-9H2,1H3/b15-12?,17-13-

InChI Key

GSQOMBLEHJMZTF-DQQJASDJSA-N

Isomeric SMILES

CN=C(/C(=N/NC1=CC=C(C=C1)Cl)/[N+](=O)[O-])N2CCCC2

Canonical SMILES

CN=C(C(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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